molecular formula C30H22N4S B14215844 N~4~,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine CAS No. 756485-66-2

N~4~,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine

Cat. No.: B14215844
CAS No.: 756485-66-2
M. Wt: 470.6 g/mol
InChI Key: BQXKCLXVNOERIA-UHFFFAOYSA-N
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Description

N~4~,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine is a chemical compound with the molecular formula C30H22N4S. It is a derivative of benzothiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine typically involves the reaction of 2,1,3-benzothiadiazole-4,7-diamine with tetraphenyl compounds under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and quantity .

Chemical Reactions Analysis

Types of Reactions

N~4~,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiadiazole compounds .

Scientific Research Applications

N~4~,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. Its electronic properties allow it to act as an electron donor or acceptor, facilitating various chemical reactions and processes. The compound’s structure enables it to participate in electron transfer processes, making it valuable in applications such as photovoltaics and photocatalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~,N~4~,N~7~,N~7~-Tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine stands out due to its tetraphenyl substitution, which enhances its electronic properties and makes it more versatile in various applications compared to its simpler counterparts .

Properties

CAS No.

756485-66-2

Molecular Formula

C30H22N4S

Molecular Weight

470.6 g/mol

IUPAC Name

4-N,4-N,7-N,7-N-tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine

InChI

InChI=1S/C30H22N4S/c1-5-13-23(14-6-1)33(24-15-7-2-8-16-24)27-21-22-28(30-29(27)31-35-32-30)34(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

BQXKCLXVNOERIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C4=NSN=C34)N(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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